molecular formula C9H6BrNO2 B13660274 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

Cat. No.: B13660274
M. Wt: 240.05 g/mol
InChI Key: RMIFHTXJBJRFEB-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile is a chemical compound with the molecular formula C9H6BrNO2 It is a derivative of benzo[b][1,4]dioxine, featuring a bromine atom at the 8th position and a nitrile group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-8-carbonitrile

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-2H,3-4H2

InChI Key

RMIFHTXJBJRFEB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C#N)Br

Origin of Product

United States

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